(1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)-(1,2,4-oxadiazol-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O.2ClH/c1-12-3-5(2-10-12)6(8)7-9-4-13-11-7;;/h2-4,6H,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXINNXNYRXCDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C2=NOC=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864015-38-2 | |
| Record name | 1-(1-methyl-1H-pyrazol-4-yl)-1-(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized by cyclization reactions involving nitriles and hydrazides.
Coupling of Pyrazole and Oxadiazole Rings: The two rings are then coupled through a methanamine linker, often using reagents like formaldehyde and amines under controlled conditions.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.
Substitution: Both the pyrazole and oxadiazole rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or acyl groups into the heterocyclic rings.
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The presence of both pyrazole and oxadiazole rings makes it a candidate for the development of drugs targeting various biological pathways.
Medicine
In medicine, research focuses on its potential therapeutic effects. Compounds containing pyrazole and oxadiazole rings have shown promise in treating conditions such as inflammation, cancer, and infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole Modifications
(5-Methyl-1,2,4-oxadiazol-3-yl)(1-methyl-1H-pyrazol-4-yl)methanamine
- Key Differences : A methyl group at the 5-position of the oxadiazole ring increases steric bulk and lipophilicity compared to the unsubstituted oxadiazole in the target compound.
- Properties: Molecular weight ~241.23 g/mol (estimated).
(5-Methyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride
Analogs with Heterocycle Replacements
[cis-4-Fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methanamine Dihydrochloride
- Key Differences : Incorporates a fluorinated pyrrolidine ring instead of pyrazole. Fluorine enhances metabolic stability, while the pyrrolidine introduces conformational rigidity.
- Properties : Increased molecular weight (~325.7 g/mol estimated). The dihydrochloride salt aligns with solubility enhancements seen in the target compound .
[1-Methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl]methanamine Dihydrochloride
Comparative Data Table
Key Research Findings
- Target Selectivity : The dual heterocyclic system in the target compound likely improves binding affinity compared to analogs lacking either ring (e.g., ) .
- Solubility : Dihydrochloride salts (target compound, ) universally enhance solubility over free bases .
- Metabolic Stability : Fluorinated analogs () may exhibit longer half-lives due to resistance to oxidative metabolism .
Biological Activity
The compound (1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride , with the CAS number 1864015-38-2, is a novel organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₇H₁₁Cl₂N₅O
- Molecular Weight : 252.1 g/mol
- IUPAC Name : (1-methylpyrazol-4-yl)-(1,2,4-oxadiazol-3-yl)methanamine; dihydrochloride
Research indicates that compounds containing both pyrazole and oxadiazole moieties exhibit a range of biological activities through various mechanisms. The pyrazole ring is known for its role in inhibiting certain enzymes and modulating signaling pathways, while the oxadiazole component can enhance the overall bioactivity by improving solubility and bioavailability.
Antimicrobial Activity
Studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
A notable area of research involves the anticancer properties of oxadiazole derivatives. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC₅₀ values were reported to be comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC₅₀ Value (µM) |
|---|---|---|
| This compound | MCF-7 | 15.63 |
| Doxorubicin | MCF-7 | 10.38 |
Antimalarial Activity
The compound has been evaluated for its potential as an antimalarial agent. Similar compounds targeting dihydroorotate dehydrogenase (DHODH) have shown promise in clinical trials for malaria prophylaxis . These studies suggest that this compound could be effective in preventing Plasmodium falciparum infections.
Case Studies
Several case studies have been documented regarding the biological activity of related compounds:
- Anticancer Efficacy : A study demonstrated that a derivative with a similar structure exhibited significant apoptosis induction in MCF-7 cells through increased p53 expression and caspase activation .
- Antimicrobial Testing : Research conducted on related oxadiazole derivatives revealed potent antibacterial activity against Gram-positive bacteria, suggesting a mechanism involving cell wall disruption .
Q & A
Q. What are the optimal synthetic routes for (1-methyl-1H-pyrazol-4-yl)(1,2,4-oxadiazol-3-yl)methanamine dihydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The synthesis typically involves coupling pyrazole and oxadiazole precursors via nucleophilic substitution or condensation reactions. Protective group strategies (e.g., SEM groups for pyrazole nitrogen) are critical to prevent undesired side reactions . Microwave-assisted synthesis (e.g., 25–30 hours reflux in xylene with catalysts like chloranil) can improve reaction efficiency and yield . Post-synthesis, purification via recrystallization (methanol or ethanol) or column chromatography is recommended. Optimize pH and temperature during salt formation (dihydrochloride) to enhance crystallinity .
Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?
- Methodological Answer:
Q. How should researchers handle and store this compound to ensure stability during experimental use?
- Methodological Answer:
- Storage: Keep in sealed glass containers under inert gas (N₂ or Ar) at 2–8°C, protected from light and moisture .
- Handling: Use gloveboxes or fume hoods to avoid inhalation/contact. Wear nitrile gloves, lab coats, and safety goggles. For spills, collect with inert absorbents (e.g., silica gel) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound, and what parameters are critical for accurate predictions?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (50–100 ns trajectories) can predict binding affinities to target proteins (e.g., kinases or GPCRs). Key parameters:
- Partial Charges: Derive from DFT calculations (B3LYP/6-31G* basis set).
- Solvation Effects: Include explicit water molecules or implicit solvent models (e.g., PBSA).
- Conformational Flexibility: Use ensemble docking to account for protein dynamics .
Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What strategies resolve contradictions in reported solubility or stability data under varying experimental conditions?
- Methodological Answer: Contradictions often arise from polymorphic forms or pH-dependent ionization. Systematic approaches:
- Solubility Profiling: Test in buffers (pH 1–10) and co-solvents (DMSO, PEG 400) using shake-flask or HPLC-UV methods .
- Stability Studies: Conduct accelerated degradation (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., hydrolysis of oxadiazole ring) .
- Polymorph Screening: Use solvent-drop grinding or temperature cycling to isolate stable crystalline forms .
Q. What in vitro assays are suitable for assessing this compound's bioactivity, and how should controls be designed?
- Methodological Answer:
- Enzyme Inhibition Assays: Use fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity) with positive controls (staurosporine) and vehicle controls (DMSO ≤0.1%) .
- Cell Viability Assays: Employ MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7). Include untreated cells and reference drugs (e.g., doxorubicin) .
- Data Normalization: Correct for background fluorescence/absorbance and use Z’-factor ≥0.5 to validate assay robustness .
Key Notes for Experimental Design
- Controlled Variables: Temperature, solvent polarity, and reaction time significantly impact synthesis and bioactivity outcomes .
- Data Reproducibility: Use ≥3 independent replicates and report mean ± SEM. For conflicting results, perform meta-analysis of raw data from multiple studies .
- Ethical Compliance: Follow institutional guidelines for chemical waste disposal and animal/human tissue use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
